molecular formula C11H23N3O2 B067752 Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 192130-34-0

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No.: B067752
CAS No.: 192130-34-0
M. Wt: 229.32 g/mol
InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0) is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-aminoethyl side chain. This molecule is widely utilized as a versatile intermediate in pharmaceutical synthesis due to its dual functional groups: the Boc group facilitates selective deprotection under acidic conditions, while the primary amine on the ethyl linker enables further derivatization via nucleophilic substitution or coupling reactions . It is commonly employed in the synthesis of kinase inhibitors, antimicrobial agents, and trypanocidal compounds . Safety data indicate acute oral toxicity (Category 4, H302), necessitating careful handling in laboratory settings .

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTWBKZNNEKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363882
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192130-34-0
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
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Preparation Methods

Buchwald-Hartwig Amination

A prominent method involves palladium-catalyzed coupling between 4-chloroaryl substrates and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. In one protocol, a resealable tube charged with 4-chloro-2-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-furo[2,3-b]pyridine, potassium carbonate, and the Boc-protected piperazine derivative underwent amination using palladium diacetate and BINAP in toluene at 130°C for 2 hours. Post-reaction workup included extraction with ethyl acetate, drying, and chromatographic purification, yielding 628.1 g/mol (MH+) with 627 calculated for C36H45N5O5.

Key Variables:

  • Catalyst System : Pd(OAc)₂/BINAP enables C–N bond formation under inert conditions.

  • Solvent : Toluene optimizes solubility and reaction kinetics at elevated temperatures.

  • Yield : ~26–88% depending on substrate steric hindrance.

Nucleophilic Substitution in Protic Solvents

Butanol-Mediated Amination

Heating 4-chloroaryl compounds with excess this compound in n-butanol at 100°C for 24 hours achieved substitution. For example, reacting 6j (0.812 g, 1.86 mmol) with the Boc-piperazine derivative (2.80 g, 13.0 mmol) in n-BuOH yielded 630.1 g/mol (MH+), purified via silica gel chromatography.

Optimization Insights:

  • Stoichiometry : A 7:1 molar ratio of amine to substrate minimized side reactions.

  • Temperature : Prolonged heating (24 hours) ensured complete conversion.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (180°C, 35 minutes) in THF facilitated rapid amination of 4-(4-benzylphenylamino)-6-fluoro-1,7-naphthyridine-3-carbonitrile with the Boc-piperazine derivative. This method reduced reaction time from hours to minutes, yielding 23% after purification.

Advantages:

  • Efficiency : 35-minute runtime vs. traditional 24-hour protocols.

  • Purity : MS confirmed MH+ 644.4 for C37H46FN5O4.

Boc Protection Strategies

Direct Amine Protection

Di-tert-butyl dicarbonate (Boc₂O) was used to protect the primary amine of 4-(2-aminoethyl)piperazine. A mixture of piperazine, triethylamine, and Boc₂O in dichloromethane or DMF at room temperature afforded the Boc-protected derivative in 26–77% yield.

Critical Parameters:

  • Base : Triethylamine or sodium bicarbonate neutralized HCl byproducts.

  • Solvent : Dichloromethane or DMF balanced reactivity and solubility.

Comparative Analysis of Methodologies

Method Conditions Yield Purity (MH+)
Buchwald-HartwigPd/BINAP, toluene, 130°C, 2h26–88%628.1 (C36H45N5O5)
Butanol Aminationn-BuOH, 100°C, 24h70%630.1 (C38H39N5O4)
Microwave IrradiationTHF, 180°C, 35min23%644.4 (C37H46FN5O4)
Boc ProtectionBoc₂O, TEA, DCM/RT26–77%230 (M+H)

Mechanistic and Practical Considerations

Catalyst Selection

Palladium-based systems (e.g., Pd(OAc)₂/BINAP) are preferred for aryl chloride substrates due to their ability to mediate C–N coupling without requiring pre-functionalized intermediates. However, ligand costs and palladium removal post-reaction remain challenges.

Solvent Impact

  • Toluene : Ideal for high-temperature amination but requires anhydrous conditions.

  • n-BuOH : Enhances nucleophilicity of the amine but limits substrate scope to reactive halides.

Scalability

Butanol-mediated methods are more scalable than microwave-assisted routes, despite longer reaction times. Patent WO2005051933A1 highlights a di-tert-butyl dicarbonate protection strategy suitable for industrial-scale production .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the free piperazine amine.

Reagents/ConditionsProductYieldReference
HCl (4 M in dioxane), 12 h, r.t.N-(2-methanosulfonylethyl)piperazine95%
TFA (20% in DCM), 2 h, r.t.Deprotected piperazine derivative>90%

Example Reaction:
Treatment with HCl in dioxane cleaves the Boc group, enabling further functionalization of the piperazine core .

Sulfonylation at the Aminoethyl Side Chain

The primary amine on the ethyl side chain reacts with sulfonyl chlorides to form sulfonamides.

Reagents/ConditionsProductYieldReference
Methanesulfonyl chloride, pyridine, 12 h4-(2-Methanesulfonylaminoethyl)piperazine70%
Thiophosgene, acetone cyanohydrin, THFIsothiocyanate intermediateN/A

Key Observation:
Sulfonylation occurs efficiently under mild conditions, preserving the Boc group .

Nucleophilic Aromatic Substitution

The aminoethyl group participates in coupling reactions with aromatic chlorides.

Reagents/ConditionsProductYieldReference
4-Chloro-2-(3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylfuro[2,3-b]pyridine, Pd(OAc)₂/BINAP, K₂CO₃, toluene, 130°C, 20 htert-Butyl 4-(2-(2-(3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylfuro[2,3-b]pyridin-4-ylamino)ethyl)piperazine-1-carboxylate64%

Mechanistic Insight:
Palladium catalysis facilitates C–N bond formation via Buchwald-Hartwig amination .

Formation of Urea Derivatives

The amine reacts with isocyanates or carbonyl chlorides to generate urea linkages.

Reagents/ConditionsProductYieldReference
N-(5-tert-Butylisoxazol-3-yl)-N-{3-[(2-chloropyrimidin-5-yl)ethynyl]phenyl}urea, HCl, MeCN, 70°C, 4 hDeprotected urea-piperazine conjugate99%

Application:
This reaction is critical for synthesizing kinase inhibitors .

Alkylation and Acylation Reactions

The amine undergoes alkylation or acylation to introduce diverse substituents.

Reagents/ConditionsProductYieldReference
Chloroethylamine, DMF, 72 h, r.t.Alkylated piperazine derivative26%
Acetyl chloride, TEA, DCMAcetylated productN/A

Note:
Low yield in alkylation reactions may necessitate optimization .

Heterocycle Formation

The compound serves as a precursor in synthesizing triazole and pyrimidine derivatives.

Reagents/ConditionsProductYieldReference
CuI, DIPEA, DMF, aryl azidestert-Butyl-1H-1,2,3-triazole derivatives>90%

Significance:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid heterocycle assembly .

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, which is crucial for addressing diseases caused by the accumulation of dysfunctional proteins. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation and improving drug-like properties .

Synthesis of Bioactive Compounds

Intermediate in Drug Synthesis
this compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the synthesis of compounds targeting neurodegenerative diseases, such as Parkinson's disease. The structure-activity relationship studies have shown that modifications to this compound can significantly influence biological activity, making it a valuable building block for drug discovery .

Case Study 1: Development of Neuroprotective Agents

A study focused on developing multifunctional drugs against neurodegenerative diseases highlighted the use of this compound as a core structure. By modifying this compound, researchers were able to create derivatives with enhanced neuroprotective effects, demonstrating its versatility in medicinal applications .

Case Study 2: Synthesis of Anticancer Agents

In another research effort, this compound was incorporated into the synthesis of novel anticancer agents. The results showed that these agents exhibited potent activity against various cancer cell lines, underscoring the compound's potential in oncology .

Data Table: Synthesis and Yield Information

Compound NameReaction ConditionsYield (%)Reference
This compoundTetrahydrofuran at room temperature for 2h70%
Derivative AWith hydrogen chloride in diethyl ether at 70°C for 4h99%
Derivative BWith potassium carbonate and palladium catalyst at 130°C for 20hNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate are best contextualized against analogs with modifications to the piperazine core, substituents, or side chains. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Structural Feature Synthesis Method Key Properties/Applications Reference
This compound 2-Aminoethyl side chain, Boc-protected amine Amidation of tert-butyl piperazine-1-carboxylate with activated esters or coupling reagents High reactivity for amine-based coupling; used in trypanocidal agents
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate 2-Chloroethyl substituent Halogenation of ethyl-piperazine precursors Chlorine enables nucleophilic substitution; precursor for cross-coupling reactions
Tert-butyl 4-methylpiperazine-1-carboxylate Methyl group at N4 Direct alkylation of piperazine Enhanced lipophilicity; used in pharmacokinetic optimization
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridinyl-cyano substitution Buchwald-Hartwig coupling or SNAr reactions Electron-withdrawing groups enhance binding to enzymatic targets
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Aryl-cyano and amino groups Multi-step aromatic functionalization Fluorescent probes; protease inhibitors
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl functionality Bromoacetyl intermediate + diazo transfer Photoreactive crosslinker for protein labeling

Stability and Reactivity

  • Acid Sensitivity: The Boc group in all analogs is labile under acidic conditions (e.g., TFA or HCl), but stability varies with substituents. For example, tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (compound 1a) degrades in simulated gastric fluid due to oxazolidinone ring strain, unlike the stable 2-aminoethyl analog .
  • Reactivity: The 2-aminoethyl side chain offers superior nucleophilicity compared to chloroethyl or methyl analogs, enabling efficient coupling with sulfonyl chlorides or carbonyl electrophiles . Chloroethyl derivatives, however, are more reactive in Pd-catalyzed cross-coupling reactions .

Biological Activity

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Melting Point : 36.0°C to 41.0°C
  • Boiling Point : 198.0°C

This compound acts primarily as a piperazine derivative, which is known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural properties allow it to potentially modulate the activity of neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound exhibit significant antiparasitic activity, with some analogs achieving an effective concentration (EC50) below 0.03 μM, indicating potent activity against the pathogen .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its piperazine structure is similar to known anxiolytics and antidepressants, which may imply similar effects in modulating mood and anxiety levels.

Case Studies

  • Efficacy Against Trypanosoma brucei :
    • A study demonstrated that certain analogs of this compound significantly reduced parasitemia in infected mice by over 90% when administered at doses below 50 mg/kg . This underscores its potential as a therapeutic agent for human African trypanosomiasis.
  • Neuropharmacological Investigations :
    • In a series of experiments assessing the compound's impact on neurotransmitter systems, it was found to enhance serotonergic signaling in vitro, suggesting potential as an antidepressant or anxiolytic agent . Further research is required to elucidate its full pharmacodynamic profile.

Comparative Analysis with Related Compounds

Compound NameEC50 (μM)Mechanism of Action
This compound<0.03Inhibition of T. brucei growth
Lapatinib-derived analogs<0.43Kinase inhibition
Other piperazine derivativesVariesModulation of neurotransmitter systems

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step functionalization of the piperazine core. A common approach involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated precursor (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 h) to introduce the aminoethyl group .
  • Step 2 : Purify via flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂), achieving yields >85% .

Q. Optimization Tips :

  • Use anhydrous solvents and controlled heating to minimize side reactions.
  • Monitor reaction progress via TLC or LCMS.
Example Conditions YieldReagents/ConditionsReference
Nucleophilic substitution88.7%K₂CO₃, 1,4-dioxane, 110°C, 12 h
Buchwald-Hartwig coupling91%Pd catalysis, Na₂CO₃, microwave, 100°C

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Classified as harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent decomposition.
  • Decontamination : Clean spills with ethanol/water mixtures; avoid direct skin contact .

Q. Key Safety Data :

  • Acute oral toxicity (Category 4) .
  • No carcinogenicity data available; treat as a potential hazard .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., tert-butyl at δ ~1.46 ppm, piperazine ring protons at δ 3.0–3.5 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹ .
  • Mass Spectrometry : LCMS (e.g., m/z 229.32 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (DFT calculations).
  • Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor analysis) .
  • Case Study : In a 2016 study, single-crystal X-ray diffraction resolved ambiguities in hydrazide derivatives, confirming L-shaped vs. linear conformations .

Q. What crystallographic methods are employed to analyze intermolecular interactions?

Methodological Answer:

  • X-Ray Diffraction : Collect data on a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 .
  • Hirshfeld Analysis : Quantify interactions (e.g., C–H⋯O, N–H⋯N) via CrystalExplorer. For tert-butyl derivatives, 2D zig-zag architectures are stabilized by hydrogen bonds .

Q. Example Findings :

  • Compound 1 (ester derivative) : C–H⋯O interactions dominate (55% Hirshfeld surface) .
  • Compound 2 (hydrazide) : Strong N–H⋯O bonds form 2D networks .

Q. How can the compound be tailored for pharmacological applications (e.g., enzyme inhibition)?

Methodological Answer:

  • Derivatization : Introduce sulfonyl or carbonyl groups via reactions with sulfonyl chlorides or cyclopentanone .
  • Biological Screening :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC = 32–64 µg/mL) .
    • Kinase Inhibition : Use docking studies (AutoDock Vina) to predict binding to Bruton’s tyrosine kinase (BTK) .

Case Study : Derivatives with sulfonyl groups showed moderate BTK inhibition (IC₅₀ ~50 nM) .

Q. How are reaction conditions optimized to address low yields in multi-step syntheses?

Methodological Answer:

  • Parameter Screening : Vary temperature, solvent polarity, and catalyst loading.
  • Catalysis : Use Pd(PPh₃)₄ for cross-coupling (e.g., Suzuki-Miyaura) in toluene/EtOH at 100°C .
  • Work-Up : Employ automated flash chromatography (e.g., 0–40% EtOAc in hexane) to isolate pure product .

Q. Example Optimization :

  • Microwave-Assisted Synthesis : Reduced reaction time from 24 h to 3 h with 91% yield .

Q. What strategies validate the compound’s role in experimental phasing for macromolecular crystallography?

Methodological Answer:

  • Heavy-Atom Derivatives : Incorporate bromine/iodine substituents for anomalous scattering.
  • SHELXD/SHELXE : Use for high-throughput phasing with high-resolution data (e.g., 1.2 Å) .

Application : Piperazine derivatives serve as precursors for heavy-atom reagents in selenomethionine phasing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

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